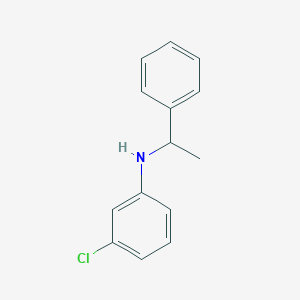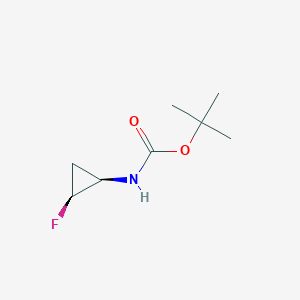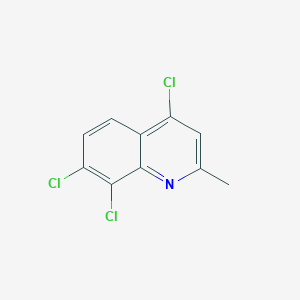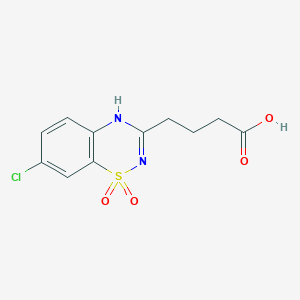![molecular formula C15H25CoP2-3 B033587 Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] CAS No. 105267-82-1](/img/structure/B33587.png)
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cobalt-based organometallic complex that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] is not fully understood. However, studies have suggested that this compound may act as a catalyst in organic synthesis reactions. It may also interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] are not well characterized. However, studies have suggested that this compound may have potential therapeutic effects in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] in lab experiments is its unique properties, which may allow for the synthesis of new compounds and materials. However, one limitation is the potential toxicity of this compound, which may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]. One direction is the further investigation of its catalytic properties in organic synthesis reactions. Another direction is the study of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the synthesis of new compounds and materials using this compound as a precursor may be an area of future research.
Métodos De Síntesis
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] can be synthesized through various methods. One of the most common methods involves the reaction of cobaltocene with 2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete in the presence of a Lewis acid. Another method involves the reaction of cobalt carbonyl with 2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete] has potential applications in various scientific fields. This compound has been studied for its catalytic properties in organic synthesis. It has also been studied for its potential as a magnetic material and as a precursor for the synthesis of magnetic nanoparticles. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Número CAS |
105267-82-1 |
|---|---|
Fórmula molecular |
C15H25CoP2-3 |
Peso molecular |
326.24 g/mol |
InChI |
InChI=1S/C10H20P2.C5H5.Co/c1-9(2,3)7-11-8(12-7)10(4,5)6;1-2-4-5-3-1;/h11-12H,1-6H3;1-5H;/q-2;-1; |
Clave InChI |
OEORWGNCGMQVOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[C-]1P[C-](P1)C(C)(C)C.[CH-]1C=CC=C1.[Co] |
SMILES canónico |
CC(C)(C)[C-]1P[C-](P1)C(C)(C)C.[CH-]1C=CC=C1.[Co] |
Sinónimos |
Cobalt, (1,2,3,4,5-eta)cyclopentadienyl-(2,4-bis-(1,1-dimethylethyl)-1 ,3-diphosphete) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)



![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
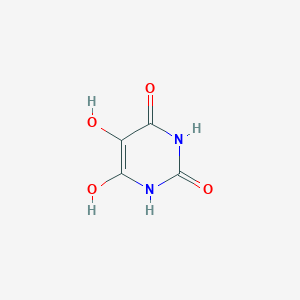

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
